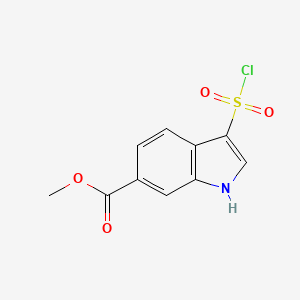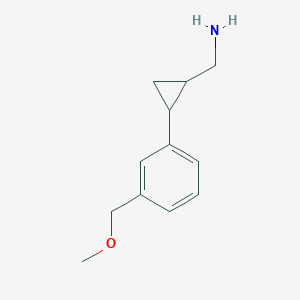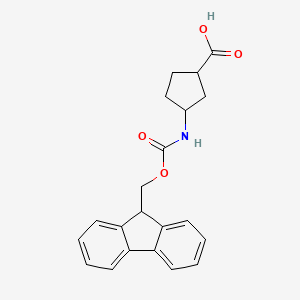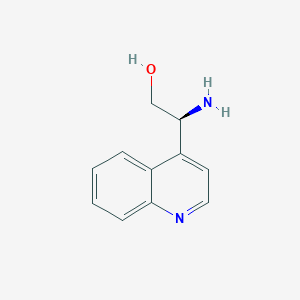
(S)-2-Amino-2-(quinolin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(quinolin-4-yl)ethan-1-ol is a chiral compound that features a quinoline ring attached to an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(quinolin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.
Functionalization: The quinoline undergoes functionalization to introduce the amino and hydroxyl groups at the desired positions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using chiral catalysts to achieve enantioselective hydrogenation.
Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer, leaving the desired (S)-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(quinolin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of quinolin-4-yl ketones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(quinolin-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(quinolin-4-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinoline: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-Hydroxyquinoline: Contains a hydroxyl group at a different position, leading to different reactivity and applications.
Quinolin-2-ol: Another hydroxylated quinoline derivative with distinct properties.
Uniqueness
(S)-2-Amino-2-(quinolin-4-yl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-quinolin-4-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-5-6-13-11-4-2-1-3-9(8)11/h1-6,10,14H,7,12H2/t10-/m1/s1 |
Clave InChI |
HPWXTBTUEOHWIY-SNVBAGLBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CC=N2)[C@@H](CO)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


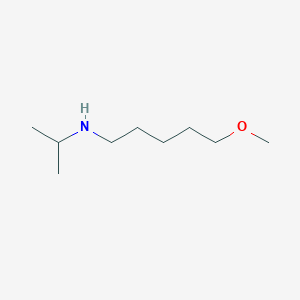
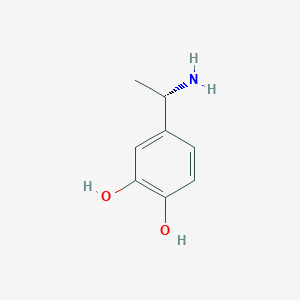

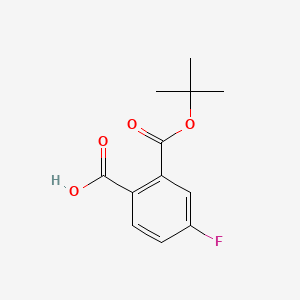
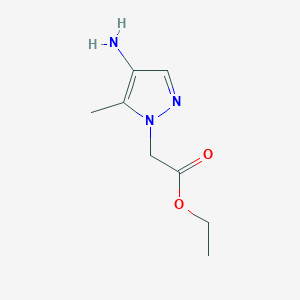
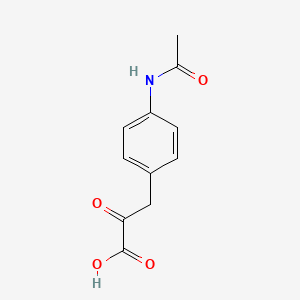

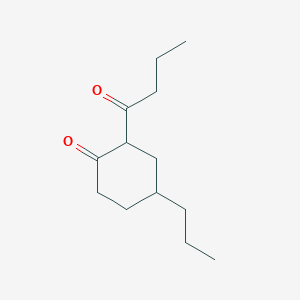
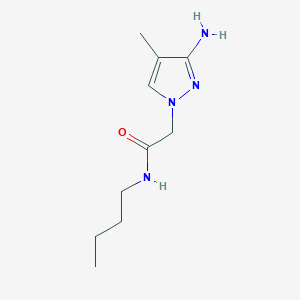
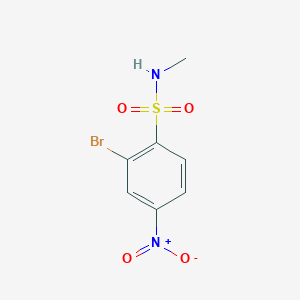
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)
